Structural Elucidation and NMR Spectral Analysis of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
Structural Elucidation and NMR Spectral Analysis of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary
In contemporary drug discovery, the pyrazole-5-carbohydrazide scaffold serves as a highly versatile pharmacophore, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and pro-apoptotic compounds. The specific derivative, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide , presents unique analytical challenges due to annular tautomerism and complex hydrogen-bonding networks.
As a Senior Application Scientist, I have designed this technical guide to provide a definitive, field-proven framework for the synthesis, isolation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. Rather than merely listing spectral shifts, this whitepaper dissects the causality behind the experimental choices and establishes a self-validating protocol for rigorous structural confirmation.
Synthetic Methodology: A Self-Validating Workflow
The generation of high-purity material is the prerequisite for accurate NMR characterization. The synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide relies on the nucleophilic acyl substitution (hydrazinolysis) of its corresponding ethyl ester[1].
Fig 1. Synthetic workflow for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.
Step-by-Step Experimental Protocol
To ensure reproducibility and high fidelity in the resulting spectral data, the following self-validating protocol must be adhered to:
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Precursor Solvation: Dissolve 10.0 mmol of ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate in 20 mL of absolute ethanol.
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Causality: Absolute ethanol is strictly required to prevent competitive hydrolysis of the ester by ambient water, ensuring the nucleophilic attack is exclusively driven by hydrazine.
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Hydrazinolysis: Add 50.0 mmol (5.0 equiv) of hydrazine hydrate (80% aqueous) dropwise at 25°C.
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Causality: A large stoichiometric excess of hydrazine is critical. It drives the equilibrium toward the desired product and sterically inhibits the formation of symmetric, insoluble N,N'-diaroylhydrazine byproducts.
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Thermal Activation: Heat the reaction mixture to reflux (78°C) for 5 hours. Monitor the consumption of the ester via Thin Layer Chromatography (TLC) using a Silica gel stationary phase (DCM:MeOH, 9:1 v/v).
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Controlled Precipitation: Cool the mixture gradually to 0°C to induce crystallization. Filter the resulting precipitate under a vacuum.
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Purification: Wash the filter cake with ice-cold ethanol (3 × 5 mL) and dry under a high vacuum (0.1 mbar) for 12 hours.
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Causality: Cold ethanol efficiently removes unreacted hydrazine and trace impurities while minimizing the dissolution of the target carbohydrazide, yielding analytical-grade crystals suitable for NMR.
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NMR Sample Preparation and Elucidation Logic
The integrity of NMR data depends entirely on the sample environment. For pyrazole-carbohydrazides, the choice of solvent is paramount.
Protocol: NMR Acquisition
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Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is a highly polar, hydrogen-bond accepting solvent. It disrupts the strong intermolecular hydrogen-bonding inherent to the carbohydrazide moiety. If a non-polar solvent like CDCl 3 were used, the compound would either be insoluble or yield extremely broadened, uninterpretable NH signals due to aggregation.
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Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).
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D 2 O Exchange (Self-Validation): After the initial 1 H NMR acquisition, add 2 drops of D 2 O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of signals at ~4.40, ~9.50, and ~13.05 ppm confirms their assignment as exchangeable N-H protons[2].
Fig 2. Logical framework for NMR-based structural elucidation.
Spectral Data Analysis
1 H NMR Spectral Data
The 1 H NMR spectrum (400 MHz, DMSO- d6 ) provides a definitive map of the proton environments.
Table 1: 1 H NMR Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment |
| Ethyl -CH 3 | 1.15 | Triplet (t) | 3H | 7.5 | -CH 2 -CH 3 |
| C4 -CH 3 | 2.10 | Singlet (s) | 3H | - | Pyrazole C4-CH 3 |
| Ethyl -CH 2 - | 2.55 | Quartet (q) | 2H | 7.5 | -CH 2 -CH 3 |
| Hydrazide -NH 2 | 4.40 | Broad Singlet (br s) | 2H | - | -CO-NH-NH 2 (Exch.) |
| Hydrazide -NH- | 9.50 | Broad Singlet (br s) | 1H | - | -CO-NH -NH 2 (Exch.) |
| Pyrazole -NH | 13.05 | Broad Singlet (br s) | 1H | - | Pyrazole NH (Exch.) |
Mechanistic Insights:
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The Pyrazole NH ( δ 13.05): This proton is highly deshielded due to the aromatic ring current of the pyrazole and its participation in hydrogen bonding. Its broadness is a direct result of quadrupolar relaxation from the adjacent 14 N nucleus and rapid annular tautomerism between the 1H and 2H positions[2][3].
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The Alkyl Region ( δ 1.15 - 2.55): The ethyl group presents a classic A 3 X 2 spin system. The C4-methyl group appears as a sharp singlet at 2.10 ppm. It is relatively shielded compared to typical aromatic methyls because the pyrazole ring is a π -excessive heteroaromatic system, which increases electron density at the C4 position.
13 C NMR Spectral Data
The 13 C NMR spectrum (100 MHz, DMSO- d6 ) confirms the carbon framework, particularly the quaternary centers which are invisible in standard 1 H NMR.
Table 2: 13 C NMR Assignments
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C4 -CH 3 | 8.5 | Primary (CH 3 ) | Pyrazole C4-C H 3 |
| Ethyl -CH 3 | 13.5 | Primary (CH 3 ) | -CH 2 -C H 3 |
| Ethyl -CH 2 - | 19.0 | Secondary (CH 2 ) | -C H 2 -CH 3 |
| Pyrazole C4 | 112.0 | Quaternary (C) | Pyrazole ring C 4 |
| Pyrazole C5 | 138.0 | Quaternary (C) | Pyrazole ring C 5 |
| Pyrazole C3 | 148.0 | Quaternary (C) | Pyrazole ring C 3 |
| Carbonyl C=O | 162.0 | Quaternary (C) | -C (=O)-NHNH 2 |
Mechanistic Insights:
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Heteroaromatic Carbon Shielding: The C4 carbon of the pyrazole ring ( δ 112.0) is significantly more shielded than C3 ( δ 148.0) and C5 ( δ 138.0). This is a hallmark of pyrazole chemistry; the two electronegative nitrogen atoms pull electron density away from C3 and C5 via inductive effects, while resonance donates electron density into the C4 position[4].
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Carbonyl Resonance: The carbohydrazide carbonyl carbon resonates at δ 162.0. This is highly shielded relative to a standard ketone (~200 ppm) due to the strong resonance donation (amide-like conjugation) from the adjacent hydrazinic nitrogen lone pair.
Conclusion
The structural elucidation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide requires a deliberate, causality-driven approach to both synthesis and analytical characterization. By employing a large excess of hydrazine during synthesis and utilizing DMSO- d6 to break intermolecular hydrogen bonds during NMR acquisition, researchers can obtain sharp, highly resolved spectra. The integration of D 2 O exchange experiments acts as a self-validating mechanism, ensuring absolute confidence in the assignment of the complex nitrogen-bound proton environments characteristic of this vital pharmacophore.
